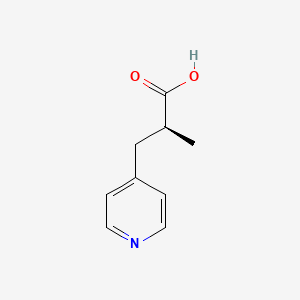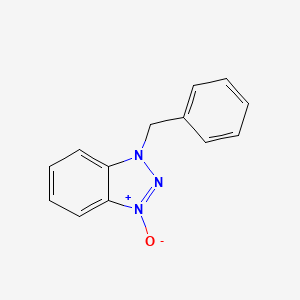
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a chemical compound with the molecular formula C7H12N2O.3C2HF3O2 . It has a molecular weight of 482.26 . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O.3C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;33-2(4,5)1(6)7/h2,8H,1,3-6H2;3(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 482.26 . The compound should be stored at temperatures below -10°C to maintain its stability .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Piperazine derivatives serve as intermediates in the synthesis of various novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones. These compounds have applications across different therapeutic areas such as antitumor, antifungal, antidepressant, and antiviral treatments .
Antitumor Activity
Specific derivatives of piperazine have shown to increase phosphorylation of H2AX in MCF-7 cells, which is comparable to the effects observed with Olaparib, a medication used in cancer treatment .
Adrenoreceptor Activity
The compound has been tested for intrinsic activity at α1A-adrenoreceptors and α1B-adrenoreceptors, indicating potential applications in metabolic benefits and treatments .
Chemical Research and Development
The compound is available for purchase with its technical documents, MSDS, and related peer-reviewed papers, suggesting its use in chemical research and development .
Physical Properties Analysis
Research has been conducted on the physical properties of prop-2-en-1-one based single crystals using molecular mechanics, indicating applications in material science and engineering .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various receptors, including α-adrenoceptors .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to act as antagonists of α-adrenoceptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological responses typically triggered by the receptors’ natural ligands.
Biochemical Pathways
The blockade of α-adrenoceptors can lead to various downstream effects, including the activation of catecholamine release, stimulation of the sympathetic nervous system, and induction of lipolysis and thermogenesis .
Result of Action
The antagonistic action on α-adrenoceptors can potentially lead to a reduction in body weight due to the activation of catecholamine release, sympathetic nervous system stimulation, and induction of lipolysis and thermogenesis .
Propriétés
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.3C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3*3-2(4,5)1(6)7/h2,8H,1,3-6H2;3*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKDUSEKYXIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F9N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
methanone](/img/structure/B2895135.png)
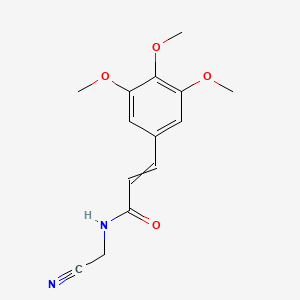
![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)
![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)
![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

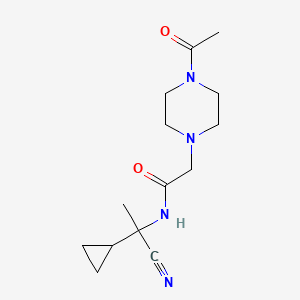
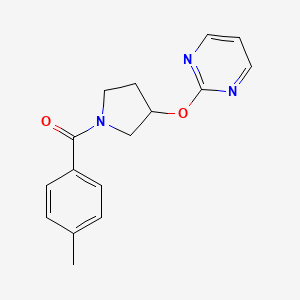
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)
